molecular formula C10H12ClNO4S B1338865 Benzyl 2-(chlorosulfonyl)ethylcarbamate CAS No. 52530-50-4

Benzyl 2-(chlorosulfonyl)ethylcarbamate

Cat. No. B1338865
CAS RN: 52530-50-4
M. Wt: 277.73 g/mol
InChI Key: CRVCWUXOKRGDGD-UHFFFAOYSA-N
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Patent
US08916574B2

Procedure details

In a reaction flask, 100 ml of aqueous ammonia and 100 ml of dioxane were added, and a solution of 17.9 g 2-benzyloxyformamidoethylsulfonyl chloride in acetonitrile (30 ml) was added dropwise under ice-bath condition. The mixture was stirred for 2 h at room temperature. Upon the end of the dropping, the mixture was concentrated under a reduced pressure, and was then filtered, the filter cake was washed with water, and dried to obtain 12.3 g of white solid, yield 74%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[NH3:1].O1CCOCC1.[CH2:8]([O:15][C:16]([NH:18][CH2:19][CH2:20][S:21](Cl)(=[O:23])=[O:22])=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(#N)C>[CH2:8]([O:15][C:16]([NH:18][CH2:19][CH2:20][S:21]([NH2:1])(=[O:23])=[O:22])=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCS(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon the end of the dropping, the mixture was concentrated under a reduced pressure
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
the filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.